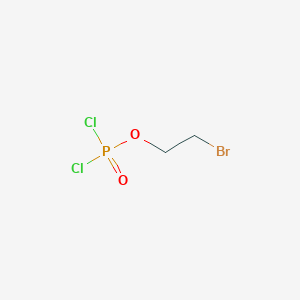
Diclorofosfato de 2-Bromoetilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of related bromo and chloro compounds often involves the reaction of certain precursors with phosphorus tribromide, aluminium bromide, or dichlorides in specific solvents, followed by controlled hydrolysis processes. For instance, compounds like 1-bromo-2,2,3,4,4-pentamethylphosphetan 1-oxide can be prepared through such methods, demonstrating the reactivity of bromo and chloro derivatives towards nucleophilic reagents (Emsley et al., 1973).
Molecular Structure Analysis
Chemical Reactions and Properties
Chemical reactions involving 2-bromo(chloro) compounds with various reagents under different conditions have been explored to yield products with significant regio-selectivity and efficiency. For example, the tandem reactions of vinyl-anilines with diselenides and disulfides result in the synthesis of selenyl(sulfenyl)indoles, showcasing the chemical versatility of bromo and chloro compounds (Liu et al., 2012).
Physical Properties Analysis
The physical properties of halogenated compounds, including their vibrational spectra, molecular geometry, and nonlinear optical properties, can be determined through various spectroscopic methods and computational studies. These analyses provide a deeper understanding of the compounds' stability, reactivity, and potential applications (Vennila et al., 2018).
Chemical Properties Analysis
The chemical properties of 2-bromoethyl dichlorophosphate and related compounds are characterized by their reactions with other chemical entities, their stability under different conditions, and their ability to form various products. Studies on the synthesis and reactivity of such compounds, including their potential as reagents in organic synthesis, highlight their chemical behavior and usefulness in different chemical reactions (Novikov & Sampson, 2005).
Aplicaciones Científicas De Investigación
Síntesis de Fosforamidatos
Los fosforamidatos son una clase de compuestos organofosforados con una variedad de aplicaciones en sistemas biológicos. Diclorofosfato de 2-Bromoetilo se utiliza en la síntesis de estos compuestos mediante diversos métodos, como la eliminación de sales, el acoplamiento cruzado oxidativo y la reducción . Estas rutas sintéticas conducen a la formación de fosforamidatos que son cruciales en el material genético, la transferencia de energía y como componentes de productos naturales biológicamente activos.
Preparación de Fosfolípidos de Colina
Los fosfolípidos de colina, componentes esenciales de las membranas celulares, se pueden sintetizar haciendo reaccionar alcoholes lipofílicos con This compound. Esta reacción es seguida por el desplazamiento nucleofílico del átomo de bromo con trimetilamina, lo que lleva a la formación de varios fosfolípidos de colina con diferentes esqueletos y funciones alifáticas .
Estudios de Elasticidad de Membrana
El compuesto es instrumental en el estudio de la elasticidad de la membrana, particularmente en lípidos sintéticos inspirados en arqueas. Al alterar el núcleo hidrofóbico de los bolalípidos tetraéteres, los investigadores pueden observar cambios en la elasticidad de la membrana, lo que se atribuye a variaciones en el empaquetamiento de lípidos . Esta investigación tiene implicaciones para comprender las propiedades físicas de las membranas celulares y su respuesta a los factores estresantes ambientales.
Propiedades
IUPAC Name |
1-bromo-2-dichlorophosphoryloxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrCl2O2P/c3-1-2-7-8(4,5)6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKRTKYIPKOPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrCl2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405539 | |
| Record name | 2-Bromoethyl Dichlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4167-02-6 | |
| Record name | 2-Bromoethyl Dichlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromoethoxy)phosphonoyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-bromoethyl dichlorophosphate facilitate the synthesis of choline phospholipids?
A1: While the provided abstracts don't offer a detailed mechanism, we can infer 2-bromoethyl dichlorophosphate acts as a phosphorylating agent. [, ] This suggests it introduces a phosphate group to the choline moiety during the synthesis. The presence of two chlorine atoms on the phosphorus makes it highly reactive, allowing for efficient substitution reactions with alcohols, in this case, likely involving a choline derivative.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B15939.png)
